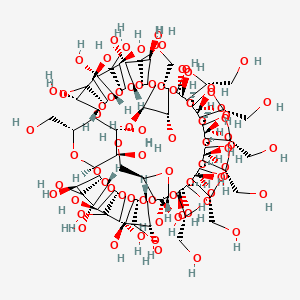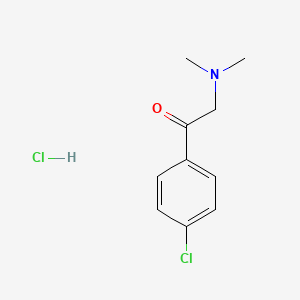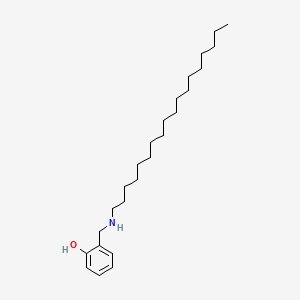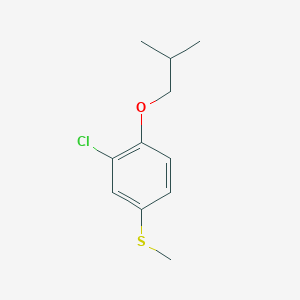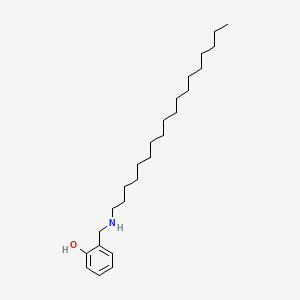
N-(8-Amino-1-pyrenyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-Amino-1-pyrenyl)-acetamide: is an organic compound that features a pyrene moiety substituted with an amino group at the 8-position and an acetamide group. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making derivatives of pyrene, such as this compound, valuable in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(8-Amino-1-pyrenyl)-acetamide typically involves the following steps:
Nitration of Pyrene: Pyrene is nitrated to form 8-nitropyrene using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group of 8-nitropyrene is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Acetylation: The resulting 8-aminopyrene is then acetylated using acetic anhydride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(8-Amino-1-pyrenyl)-acetamide can undergo oxidation reactions, typically forming N-(8-Nitro-1-pyrenyl)-acetamide.
Reduction: The compound can be reduced to form N-(8-Amino-1-pyrenyl)-ethylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated reagents in the presence of a base.
Major Products:
Oxidation: N-(8-Nitro-1-pyrenyl)-acetamide.
Reduction: N-(8-Amino-1-pyrenyl)-ethylamine.
Substitution: Various substituted pyrene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(8-Amino-1-pyrenyl)-acetamide is used as a fluorescent probe in chemical research due to its strong fluorescence properties. It is employed in studying molecular interactions and dynamics.
Biology: In biological research, this compound is used to label biomolecules, enabling the visualization of biological processes under a fluorescence microscope.
Industry: In the industrial sector, it is used in the development of fluorescent dyes and materials for various applications, including sensors and optoelectronic devices.
Wirkmechanismus
The mechanism by which N-(8-Amino-1-pyrenyl)-acetamide exerts its effects is primarily through its interaction with light. The pyrene moiety absorbs light and emits fluorescence, which can be detected and measured. This property is utilized in various applications, such as fluorescence microscopy and spectroscopy.
Molecular Targets and Pathways: The compound interacts with biomolecules, such as proteins and nucleic acids, through non-covalent interactions. These interactions can be studied to understand the molecular pathways involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
N-(1-Pyrenyl)-acetamide: Similar structure but lacks the amino group at the 8-position.
8-Amino-1-pyrenecarboxylic acid: Contains a carboxylic acid group instead of an acetamide group.
1-Amino-8-pyrenylamine: Contains two amino groups at the 1- and 8-positions.
Uniqueness: N-(8-Amino-1-pyrenyl)-acetamide is unique due to the presence of both an amino group and an acetamide group on the pyrene moiety. This combination imparts distinct chemical and physical properties, making it valuable in specific scientific and industrial applications.
Eigenschaften
CAS-Nummer |
99387-36-7 |
|---|---|
Molekularformel |
C18H14N2O |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
N-(8-aminopyren-1-yl)acetamide |
InChI |
InChI=1S/C18H14N2O/c1-10(21)20-16-9-5-12-3-2-11-4-8-15(19)13-6-7-14(16)18(12)17(11)13/h2-9H,19H2,1H3,(H,20,21) |
InChI-Schlüssel |
VDIKFQWSYLNQOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2C=CC3=C(C=CC4=C3C2=C(C=C4)C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B12642965.png)
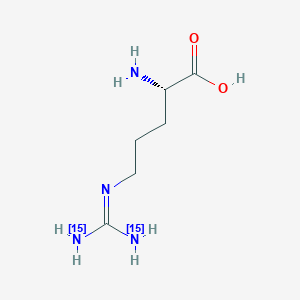

![Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl-](/img/structure/B12642984.png)
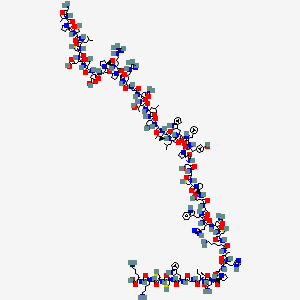
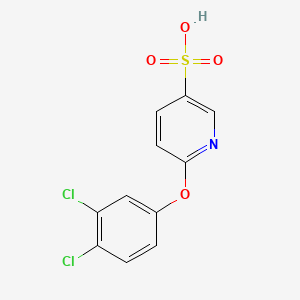
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide](/img/structure/B12643004.png)

![methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate](/img/structure/B12643010.png)
